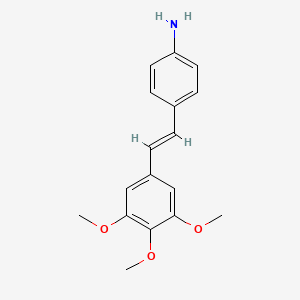

(E)-4-(3,4,5-Trimethoxystyryl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11H,18H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXBWYJFAGYFKS-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 4 3,4,5 Trimethoxystyryl Aniline and Its Analogues

Direct Synthesis Pathways of (E)-4-(3,4,5-Trimethoxystyryl)aniline

Direct synthesis involves the coupling of two key fragments to form the final stilbene (B7821643) structure in a single, pivotal step. The main strategies employed are Wittig-type olefination reactions and palladium-catalyzed cross-coupling reactions.

The Wittig reaction is a widely utilized method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides (Wittig reagents). mnstate.edulibretexts.org This reaction is highly effective for creating the double bond of this compound with high stereoselectivity, typically favoring the E-isomer when using stabilized ylides. udel.edu

The general mechanism involves the nucleophilic attack of the ylide on an aldehyde or ketone, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. libretexts.org This ring subsequently collapses to yield the alkene and a phosphine (B1218219) oxide byproduct, such as the highly stable triphenylphosphine (B44618) oxide, which drives the reaction forward. mnstate.eduudel.edu

For the synthesis of this compound, the reaction would proceed between 3,4,5-trimethoxybenzaldehyde (B134019) and the corresponding phosphonium (B103445) ylide derived from a 4-aminobenzyl halide. The ylide is typically generated in situ by treating a phosphonium salt, such as (4-aminobenzyl)triphenylphosphonium bromide, with a strong base.

Table 1: Key Reactants for Wittig Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for constructing the stilbene backbone. The Heck and Suzuki reactions are prominent examples. mdpi.comnih.gov

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. mdpi.comresearchgate.net To synthesize the target compound, this could involve reacting a 3,4,5-trimethoxyphenyl halide with 4-vinylaniline, or conversely, 4-haloaniline (e.g., 4-bromoaniline) with 3,4,5-trimethoxystyrene. The reaction is known for its high efficiency and functional group tolerance. mdpi.com

The Suzuki reaction couples an organoboron compound with an organohalide using a palladium catalyst. nih.govsemanticscholar.org This method is valued for its mild reaction conditions and the low toxicity of its reagents. nih.govmdpi.com The synthesis of this compound via a Suzuki coupling could be achieved by reacting 4-aminophenylboronic acid with (E)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene or a similar vinyl halide. This approach is highly versatile and accommodates a wide range of functional groups. nih.gov

Table 2: Representative Coupling Reaction Strategies

| Reaction Type | Aryl/Vinyl Precursor 1 | Aryl/Vinyl Precursor 2 | Catalyst System (Typical) |

|---|---|---|---|

| Heck Reaction | 3,4,5-Trimethoxyphenyl iodide | 4-Vinylaniline | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

| Suzuki Reaction | 4-Aminophenylboronic acid | (E)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene | Pd(PPh₃)₄, Na₂CO₃ |

Synthesis of Key Precursors and Intermediate Compounds

The efficient synthesis of this compound relies on the availability of its key precursors. The preparation of 3,4,5-trimethoxyaniline (B125895) and 3,4,5-trimethoxybenzoic acid are fundamental steps in many synthetic routes.

3,4,5-Trimethoxyaniline is a crucial building block, often synthesized from 3,4,5-trimethoxybenzoic acid. researchgate.netnih.gov The process typically involves converting the benzoic acid into its corresponding amide, which is then subjected to a rearrangement reaction.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This method is frequently used to synthesize 3,4,5-trimethoxyaniline from 3,4,5-trimethoxybenzamide. researchgate.netsciencemadness.org

The reaction is initiated by treating the amide with bromine and a strong base like sodium hydroxide (B78521). This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.org Research has detailed optimal conditions for this multi-step process, starting from the acid. researchgate.net

Table 3: Optimized Conditions for the Synthesis of 3,4,5-Trimethoxyaniline

| Step | Reaction | Reagents | Optimal Conditions | Yield |

|---|---|---|---|---|

| 1. Chlorination | 3,4,5-Trimethoxybenzoic acid → 3,4,5-Trimethoxybenzoyl chloride | Phosphorus trichloride, Toluene | n(PCl₃):n(Acid) = 0.65:1, 80°C, 3 h | --- |

| 2. Amidation | 3,4,5-Trimethoxybenzoyl chloride → 3,4,5-Trimethoxybenzamide | Aqueous ammonia | n(NH₃):n(Acyl chloride) = 4:1, -5 to 0°C, 30 min | --- |

| 3. Rearrangement | 3,4,5-Trimethoxybenzamide → 3,4,5-Trimethoxyaniline | Bromine, Sodium hydroxide | n(NaOH):n(Amide) = 9:1, n(Br₂):n(Amide) = 1.15:1, 40-85°C | 66.8% |

Data sourced from a study on the optimized synthesis pathway. researchgate.net

Modifications to the classical Hofmann rearrangement exist, such as using sodium hypochlorite (B82951) instead of bromine and sodium hydroxide. sciencemadness.org

3,4,5-Trimethoxybenzoic acid is a fundamental precursor and a commercially available compound. chemicalbook.com It is commonly synthesized via the methylation of gallic acid (3,4,5-trihydroxybenzoic acid). chemicalbook.com Reagents such as dimethyl sulfate (B86663) are used for the methoxylation process. chemicalbook.com

The synthesis of derivatives, particularly 3,4,5-trimethoxybenzoyl chloride, is a key intermediate step for producing the amide needed for the Hofmann rearrangement. researchgate.net This conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride google.com or phosphorus trichloride. researchgate.net

Table 4: Common Synthesis Methods for 3,4,5-Trimethoxybenzoic Acid

| Starting Material | Key Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| Gallic acid | Dimethyl sulfate, NaOH | Williamson Ether Synthesis (Methoxylation) | chemicalbook.com |

Generation of Phosphonium Ylides and Aldehyde Intermediates

A cornerstone of the Wittig reaction is the formation of a phosphorus ylide. libretexts.org This is typically achieved by reacting a trialkyl phosphine, most commonly triphenylphosphine, with an alkyl halide through an S\textsubscript{N}2 reaction. libretexts.orglibretexts.org This initial step yields a phosphonium salt. Subsequent deprotonation of this salt with a strong base, such as n-butyllithium or sodium hydroxide, generates the nucleophilic ylide, also known as a Wittig reagent. libretexts.orggoogle.com The acidity of the phosphonium salt is enhanced by the stabilizing effects of the adjacent phosphorus atom. libretexts.org

The other key component for the synthesis is an aldehyde. For the synthesis of this compound, the required aldehyde intermediate is 3,4,5-trimethoxybenzaldehyde. This aldehyde can be prepared from 3,4,5-trimethoxybenzoic acid. researchgate.net The Wittig reagent, once formed, reacts with the aldehyde to produce an oxaphosphetane intermediate, which then fragments to yield the desired alkene (the stilbene derivative) and a phosphine oxide byproduct. tamu.edulibretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions which are generally more nucleophilic than phosphonium ylides. wiley-vch.denrochemistry.com This reaction typically shows a high preference for the formation of (E)-alkenes. nrochemistry.comwikipedia.org The HWE reaction starts with the deprotonation of a phosphonate to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to an aldehyde, leading to an oxaphosphetane intermediate that eliminates to give the alkene. nrochemistry.comchegg.com

Derivatization Strategies and Analogue Synthesis

To explore the structure-activity relationships and develop new compounds with potentially enhanced properties, the basic this compound structure is often modified. These modifications can involve changes to the core stilbene structure or the attachment of various heterocyclic moieties.

Structural Modifications of the Stilbene Core

Modifications to the stilbene core can involve altering the substitution pattern of the aromatic rings. nih.gov For instance, the number and position of methoxy (B1213986) and hydroxyl groups can be varied to influence the compound's biological activity and properties like bioavailability. nih.gov The synthesis of these modified analogues often follows the same fundamental synthetic routes, such as the Wittig or HWE reactions, but utilizes appropriately substituted benzyl (B1604629) halides and benzaldehydes. nih.govfu-berlin.de For example, a variety of substituted stilbenes have been prepared by reacting different biarylated Wittig salts with a range of substituted aryl aldehydes.

Table 1: Examples of Synthetic Methodologies for Stilbene Analogues

| Reaction Type | Reactants | Product Type | Key Features |

| Wittig Reaction | Benzyltriphenylphosphonium halide, Aryl aldehyde | (E)- and (Z)-stilbene mixture | Versatile, but may produce isomer mixtures. fu-berlin.de |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Predominantly (E)-alkenes | High stereoselectivity for E-isomers. wikipedia.org |

| McMurry Coupling | Aldehydes/Ketones, Low-valent titanium | Symmetrical stilbenes | Good for synthesizing symmetrical derivatives. fu-berlin.de |

| Suzuki Coupling | Aryl or vinyl boronic acid, Aryl or vinyl halide | Stilbenes | Palladium-catalyzed cross-coupling. wiley-vch.deuliege.be |

| Heck Reaction | Styrene, Aryl halide | Stilbenes | Palladium-catalyzed reaction. nih.govuliege.be |

Hybrid Compound Design and Synthesis

A significant strategy in medicinal chemistry is the creation of hybrid molecules that combine the stilbene scaffold with other pharmacologically important heterocyclic rings. This approach aims to generate novel compounds with unique biological profiles.

Hybrid compounds incorporating a 1,3,5-triazine (B166579) ring have been designed and synthesized. nih.gov The synthesis often involves a stepwise amination of cyanuric chloride. For example, reaction with 3-fluoro-4-methoxyaniline (B107172) and ammonium (B1175870) hydroxide can yield an intermediate which then undergoes a Suzuki coupling with various boronic acids to produce the final triazine-stilbene analogues. nih.gov These derivatives have been investigated for their potential as inhibitors of various biological targets. researchgate.net

A variety of stilbene analogues containing a thiazole (B1198619) moiety have been synthesized. nih.govresearchgate.netresearchgate.net A common synthetic route involves the reaction of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) to form a 4-(4-halophenyl)-2-methylthiazole intermediate. nih.gov This intermediate can then be brominated and subjected to an Arbuzov reaction followed by a Wittig-Horner reaction to yield the desired thiazole-based stilbene analogues. nih.gov These compounds have been explored for their potential as inhibitors of enzymes like DNA topoisomerase IB. nih.govnih.gov The synthesis of (E)-5-bromo-4-(2,6-difluorophenyl)-2-substituted styryl thiazole compounds has also been reported, starting from 2-(bromomethyl)-4-(2,6-difluorophenyl)thiazole and triethyl phosphite (B83602). nus.edu.sg

Stilbene derivatives have been hybridized with 1,3,4-oxadiazole (B1194373) rings. mdpi.comnih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclodehydration of diacylhydrazine precursors using reagents like phosphorus oxychloride. nih.gov Another method involves reacting acid hydrazides with carboxylic acids in the presence of a dehydrating agent. nih.gov For instance, an equimolar mixture of a benzoyl hydrazine (B178648) and an appropriate aromatic acid can be refluxed in phosphorus oxychloride to yield the 1,3,4-oxadiazole derivative. mdpi.com These hybrid molecules have been evaluated for various biological activities. nih.govpensoft.net

Benzeneselenazole-Stilbene Hybrids

A notable strategy in the development of novel stilbene analogues involves the hybridization of the stilbene scaffold with a benzeneselenazole moiety. This approach aims to combine the pharmacophores of resveratrol (B1683913) and ebselen (B1671040) to create multi-target-directed agents. nih.gov The synthesis of these hybrids typically involves the coupling of a stilbene derivative with a benzeneselenazole precursor. nih.govnih.gov

One documented synthesis involves a multi-step process starting from a substituted nitrobenzaldehyde. The nitrobenzaldehyde is first reduced, then treated with phosphorus tribromide, and subsequently refluxed with triethyl phosphite to yield a phosphonate intermediate. This phosphonate is then utilized in a coupling reaction with ebselen to produce the final benzeneselenazole-stilbene hybrid. nih.gov These hybrid molecules have demonstrated significant antiproliferative activities against various human cancer cell lines. nih.gov

| Compound Name | Structure | Synthetic Approach | Key Findings |

| Benzeneselenazole-Stilbene Hybrid | A hybrid molecule containing both stilbene and benzeneselenazole pharmacophores. | Coupling of a stilbene phosphonate intermediate with ebselen. nih.gov | Exhibits antiproliferative activity against human cancer cell lines and inhibits thioredoxin reductase (TrxR). nih.gov |

Cinnamamide (B152044) Conjugates

The conjugation of stilbenes with cinnamamide moieties represents another synthetic avenue for creating analogues with potential biological activity. While direct synthesis of this compound-cinnamamide conjugates is not explicitly detailed in the provided context, the synthesis of related stilbene-based hydroxamates offers insight into the chemical strategies that could be employed. nih.gov

For instance, the synthesis of stilbene-based hydroxamates has been achieved through a Perkin condensation. This process can start with 4-formylcinnamic acid, which is converted to its ester. This ester then undergoes a Perkin condensation with a substituted phenylacetic acid. The resulting product can be further modified through reduction and oxidation to yield an aldehyde, which can then undergo reductive amination to form an amine. nih.gov This amine could potentially be coupled with a cinnamoyl moiety to form the desired cinnamamide conjugate.

Introduction of Heteroaromatic Moieties

The incorporation of heteroaromatic rings into the stilbene framework is a widely explored strategy to generate analogues with diverse pharmacological profiles. Various synthetic methods are employed to achieve this, with the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification being particularly prevalent. nih.govacs.orgwiley-vch.de

For example, hybrid stilbenes bearing a quinoline (B57606) moiety have been synthesized using the Wittig reaction. nih.gov This typically involves the preparation of a Wittig salt from a benzyl bromide, which is then reacted with a quinoline-3-carbaldehyde. nih.gov Similarly, the HWE reaction is utilized for the synthesis of stilbenes containing oxadiazole and other heteroaromatic systems. nih.gov This reaction often involves a phosphonate ester reacting with an appropriate aldehyde to yield the target stilbene with high E-selectivity. nih.govacs.org

Spectroscopic and Structural Characterization of E 4 3,4,5 Trimethoxystyryl Aniline and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to determine the intricate structure of (E)-4-(3,4,5-Trimethoxystyryl)aniline and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons of the trimethoxyphenyl ring typically appear as a singlet, while the protons on the aniline (B41778) ring and the vinylic protons exhibit characteristic splitting patterns (doublets) that confirm the trans configuration of the double bond. The chemical shifts are influenced by the electron-donating and withdrawing nature of the substituents. For instance, in a related stilbene (B7821643) derivative, the olefinic protons of the trans isomer are observed as distinct signals, while those of the cis isomer may overlap. core.ac.uk

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the methoxy (B1213986) groups show signals in the upfield region, while the aromatic and vinylic carbons resonate at lower fields. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, providing further evidence for the compound's structure. For example, in 3,4,5-trimethoxyaniline (B125895), a key precursor, the carbon atoms directly bonded to the methoxy groups and the amino group have distinct chemical shifts. chemicalbook.comthermofisher.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are instrumental in establishing connectivity. COSY spectra reveal proton-proton couplings, helping to assign protons within the same spin system, such as the aromatic protons on the aniline ring. HMQC and the related HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex analogues. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and Related Structures

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | Aromatic protons, vinylic protons (doublets, J ≈ 16 Hz), methoxy protons (singlet), amino protons (broad singlet) | Aromatic carbons, vinylic carbons, methoxy carbons |

| 3,4,5-Trimethoxyaniline | Aromatic protons (singlet), amino protons (broad singlet), methoxy protons (singlet) | Aromatic carbons (various shifts), methoxy carbons |

| Aniline | Aromatic protons (multiplets), amino protons (broad singlet) | Aromatic carbons (various shifts) spectrabase.com |

| trans-Stilbene (B89595) | Aromatic protons (multiplets), vinylic protons (singlet) | Aromatic carbons, vinylic carbons |

| cis-Stilbene (B147466) | Aromatic protons (multiplets), vinylic protons (singlet) | Aromatic carbons, vinylic carbons |

Note: Specific chemical shift values can vary depending on the solvent and the specific analogue being studied.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the IR spectrum would be expected to show:

N-H stretching vibrations from the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. nih.gov

C-H stretching vibrations of the aromatic rings and the vinyl group around 3000-3100 cm⁻¹.

C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region. researchgate.net

C=C stretching of the alkene which is characteristic of the stilbene backbone.

C-O stretching vibrations of the methoxy groups, typically strong bands in the 1000-1300 cm⁻¹ region. researchgate.net

Out-of-plane C-H bending of the trans-disubstituted double bond, which gives a characteristic strong band around 960-980 cm⁻¹.

The presence and position of these bands provide clear evidence for the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like stilbenes. The extended π-conjugation in this compound results in strong absorption in the UV-Vis region. The spectrum is expected to show intense absorption bands corresponding to π→π* transitions. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents. beilstein-journals.org For instance, the UV spectrum of trans-stilbene shows a strong absorption peak, while the λmax for cis-stilbene is at a shorter wavelength and has a lower intensity due to the non-planar conformation which reduces π-orbital overlap. omlc.orgomlc.org The presence of the electron-donating amino and methoxy groups on the this compound molecule is expected to cause a bathochromic (red) shift of the λmax compared to unsubstituted stilbene. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the precise elemental formula. researchgate.netrsc.org This is a critical step in confirming the identity of a newly synthesized compound. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Correlation of Experimental Spectroscopic Data with Theoretical Calculations

To gain a deeper understanding of the spectroscopic properties and to support experimental findings, theoretical calculations, often using Density Functional Theory (DFT), are employed. nih.govchemrevlett.com These calculations can predict molecular geometries, vibrational frequencies (IR), and electronic transitions (UV-Vis). nih.govresearchgate.net By comparing the theoretically calculated spectra with the experimental data, a more confident assignment of the spectral features can be made. For example, DFT calculations can help to assign specific vibrational modes in the IR spectrum and to interpret the nature of the electronic transitions observed in the UV-Vis spectrum. researchgate.netresearchgate.net This integrated approach of combining experimental spectroscopy with theoretical modeling provides a powerful tool for the comprehensive characterization of molecules like this compound.

Structure Activity Relationship Sar Studies of E 4 3,4,5 Trimethoxystyryl Aniline Derivatives

Impact of Stilbene (B7821643) Stereochemistry: (E) vs. (Z) Isomerism

The geometric configuration of the ethylene (B1197577) bridge in stilbene derivatives is a cornerstone of their biological activity, particularly for those targeting tubulin. The parent compound, (E)-4-(3,4,5-Trimethoxystyryl)aniline, possesses a trans-(E) configuration. However, in the broader class of combretastatin (B1194345) analogues, the cis-(Z) isomer is overwhelmingly the more potent antimitotic agent. mdpi.comnih.gov

The reason for this dramatic difference in activity lies in the three-dimensional structure required for binding to the colchicine (B1669291) site on β-tubulin. nih.gov The cis configuration forces the two aromatic rings into a specific twisted orientation that mimics the binding conformation of colchicine and the highly active natural product, Combretastatin A-4 (CA-4). mdpi.comnih.gov This spatial arrangement allows for optimal interactions with amino acid residues within the binding pocket. nih.gov

Conversely, the trans-(E) isomer, such as this compound, is a more linear and planar molecule. nih.gov This conformation does not fit well into the colchicine binding site, leading to a significant reduction or complete loss of tubulin polymerization inhibitory activity. mdpi.com While the (E)-isomer is generally more thermodynamically stable, its biological activity as a tubulin inhibitor is typically several orders of magnitude lower than its (Z)-counterpart. nih.govresearchgate.net The propensity of the active (Z)-isomer to isomerize to the inactive (E)-isomer upon exposure to heat or light is a significant challenge in the development of these compounds as drugs, prompting research into conformationally restricted analogues. nih.gov

Table 1: Relative Activity of Stilbene Isomers

| Compound Class | Isomer Configuration | Relative Tubulin Inhibition Activity |

|---|---|---|

| Combretastatin Analogues | (Z)-Isomer (cis) | High |

This table illustrates the general principle observed for combretastatin-like stilbenes.

Role of the 3,4,5-Trimethoxy Phenyl Moiety in Biological Efficacy

The 3,4,5-trimethoxyphenyl group, often referred to as Ring A, is a quintessential feature for the high biological efficacy of many stilbene-based tubulin inhibitors, including analogues of this compound. nih.govnih.gov SAR studies consistently demonstrate that this specific substitution pattern is crucial for potent inhibition of tubulin polymerization. nih.govnih.gov

Molecular docking studies reveal that the 3,4,5-trimethoxy moiety fits into a specific hydrophobic pocket within the colchicine binding site on β-tubulin. nih.gov The methoxy (B1213986) groups are positioned to form critical interactions, including hydrogen bonds and hydrophobic contacts, with key amino acid residues such as Serine-178, Alanine-250, and Lysine-352. nih.govnih.gov The presence and specific placement of these three methoxy groups are considered essential for anchoring the molecule correctly within the binding site. nih.gov

Studies on analogues where the number or position of the methoxy groups is altered invariably show a marked decrease in activity. For instance, removing methoxy groups from the trimethoxyphenyl ring has been shown to reduce the anticancer activity and solubility of related compounds. mdpi.com This highlights that while other parts of the molecule can be modified, the 3,4,5-trimethoxyphenyl unit is a highly conserved pharmacophore for this class of tubulin inhibitors. scilit.com

Influence of Substituents on the Aniline (B41778) Ring and Linker Modifications

While the 3,4,5-trimethoxyphenyl "Ring A" is a conserved feature, modifications to the second aromatic ring (the aniline "Ring B") and the ethylene linker are key strategies for optimizing the activity, selectivity, and physicochemical properties of these stilbene analogues.

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring significantly modulate biological activity. The amino group itself is a key feature, but its electronic and steric environment can be fine-tuned. Studies on related combretastatin analogues have shown that introducing various substituents on this B-ring can lead to compounds with potent cytotoxicity. nih.gov For example, in a series of dinitrogen-substituted stilbene analogues, a 2',3'-diamino B-ring analogue demonstrated remarkable cytotoxicity and potent tubulin assembly inhibition (IC₅₀ = 2.8 µM). nih.govmemphis.edu In another study on pyrazolo[3,4-d]pyrimidines, a related class of tubulin inhibitors, modifying the B-ring substituents led to varied antiproliferative activities, with a 3-hydroxyl and 4-methoxyl substitution being beneficial. acs.orgacs.org These findings underscore that the aniline ring is amenable to substitution, which can be exploited to improve potency and other pharmacological parameters.

Linker Modifications: A major liability of stilbene-based drugs like CA-4 is the metabolic and photochemical instability of the cis-double bond, which can isomerize to the inactive trans-form. nih.gov To overcome this, researchers have replaced the ethylene linker with various bioisosteres to lock the molecule in the active cis-like conformation.

Common modifications include:

Heterocyclic Rings: Replacing the double bond with five- or six-membered heterocyclic rings (e.g., isoxazoles, indazoles) can mimic the cis-stilbene (B147466) geometry and lead to potent tubulin inhibitors. nih.govacs.org

Small Carbocycles: Constraining the two phenyl rings with small cycloalkanes, such as cyclopropane (B1198618) or cyclobutane, effectively prevents isomerization and maintains the active conformation. nih.gov

Other Modifications: Introducing a cyano group on the ethylene bridge can also fix the geometry into the active Z-configuration due to steric hindrance, leading to stable and highly active compounds. nih.gov

These linker modifications represent a critical strategy to create derivatives with improved stability and drug-like properties while retaining the essential pharmacophoric arrangement. researchgate.net

Table 2: Effect of Aniline Ring (Ring B) Substitution on Cytotoxicity (Illustrative Example from a Related Series)

| Compound | Ring B Substitution | Average GI₅₀ (nM) |

|---|---|---|

| Analogue 1 | 3'-amino, 4'-methoxy | >1000 |

| Analogue 2 | 2',3'-diamino | 13.9 |

| Analogue 3 | 3'-nitro, 4'-methoxy | 200 |

Data adapted from a study on dinitrogen-substituted stilbene analogues to illustrate the principle. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build models that correlate the structural properties of compounds with their biological activities. acs.org For stilbene derivatives like this compound, QSAR is a powerful tool for optimizing lead compounds and designing new, more potent analogues. nih.gov

In the context of combretastatin analogues, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) are frequently employed. nih.govnih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive electrostatic potential, or negative electrostatic potential are favorable or unfavorable for activity. nih.govrsc.org

For example, a typical CoMFA model for combretastatin analogues might show:

A large, favored green-colored region (sterically favorable) around the 3,4,5-trimethoxy phenyl ring, confirming that bulky groups are well-tolerated and beneficial here.

A yellow-colored region (sterically unfavorable) near certain positions on the second phenyl ring, suggesting that large substituents there would decrease activity.

Blue-colored regions (electrostatically favorable for positive charge) near hydrogen bond acceptors on the molecule, indicating where interactions with the tubulin receptor are likely occurring.

These models provide statistically significant correlations (often with high q² and r² values) and predictive power, guiding medicinal chemists in making rational modifications to the stilbene scaffold to enhance tubulin inhibition. nih.govresearchgate.netnih.govnih.gov

Spectral Structure-Activity Relationship (S-SAR) Analysis

Spectral Structure-Activity Relationship (S-SAR) is a novel QSAR methodology that presents structure-activity correlations in an algebraic format rather than through traditional multi-regression analysis. researchgate.netmdpi.com The S-SAR method treats structural descriptors as vectors in a data space, which is then transformed into an orthogonal space. researchgate.net This allows for the generation of a SAR equation in a determinant form. mdpi.com

A key feature of the S-SAR approach is the use of a "spectral norm" as a valid alternative to the standard correlation factor (r). researchgate.net The methodology allows for the systematic design and comparison of various SAR models through a "minimal spectral path" rule. researchgate.net

While no specific S-SAR studies have been published for this compound or its direct analogues, the technique could be applied to this class of compounds. Such an analysis would involve:

Defining a series of analogues with measured biological activities (e.g., IC₅₀ for tubulin inhibition).

Calculating a set of structural descriptors for each molecule (e.g., molecular weight, logP, electronic parameters, topological indices).

Applying the S-SAR algorithm to derive an algebraic equation linking the descriptors to the activity.

Using the spectral norm to assess the model's validity and to compare the relative importance of different structural descriptors.

This approach could provide a new perspective on the SAR of these stilbenes, potentially uncovering complex relationships between their structural features and their ability to function as tubulin inhibitors. mdpi.com

Molecular Mechanisms of Action for E 4 3,4,5 Trimethoxystyryl Aniline Analogues

Interaction with Microtubules and Tubulin Polymerization Inhibition

(E)-4-(3,4,5-Trimethoxystyryl)aniline analogues are potent inhibitors of tubulin polymerization. nih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, including the formation of the mitotic spindle during cell division. researchgate.netnih.gov These stilbene (B7821643) derivatives exert their effects by interfering with the assembly of tubulin into microtubules. nih.gov The 3,4,5-trimethoxyphenyl moiety is a crucial structural feature for the activity of many tubulin polymerization inhibitors. nih.gov The inhibition of tubulin polymerization by these compounds is often concentration-dependent. nih.gov

Detailed structural and molecular docking studies have revealed that this compound and its analogues bind to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govmdpi.comresearchgate.netugm.ac.id This binding site is located at the interface between the α- and β-tubulin subunits. nih.gov By occupying this pocket, these compounds prevent the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule, thereby inhibiting polymerization. nih.gov The trimethoxyphenyl ring of these compounds typically occupies a sub-cavity within the colchicine binding site, which is a common feature among many potent inhibitors that target this site. researchgate.netugm.ac.id Molecular docking studies have further elucidated the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the analogues and the amino acid residues within the colchicine binding pocket. mdpi.com For instance, a hydrogen bond can form between the oxygen atom of a methoxy (B1213986) group and the thiol group of Cys241 in β-tubulin. mdpi.com

The inhibition of tubulin polymerization at the molecular level translates to a significant disruption of the cellular microtubule network. nih.govmdpi.com In the presence of this compound analogues, the intricate network of microtubules within the cell is disorganized and depolymerized. mdpi.commdpi.com This disruption of microtubule dynamics is a key factor in the anticancer effects of these compounds, as it interferes with essential cellular processes that rely on a functional microtubule cytoskeleton, most notably mitosis. researchgate.netnih.gov The disruption of the microtubule network can be visualized using immunofluorescence microscopy, which shows a marked difference between the well-organized microtubules in untreated cells and the disordered and fragmented microtubules in cells treated with these compounds.

Cell Cycle Regulation and Arrest Mechanisms

The disruption of microtubule dynamics by this compound analogues has profound effects on cell cycle progression, ultimately leading to cell cycle arrest and apoptosis. nih.govnih.gov

A hallmark of microtubule-targeting agents is their ability to induce cell cycle arrest at the G2/M phase, and this compound analogues are no exception. nih.govmdpi.comnih.gov By disrupting the formation of the mitotic spindle, these compounds activate the spindle assembly checkpoint, a crucial cellular surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are properly attached to the spindle microtubules. This prolonged mitotic arrest eventually triggers apoptotic cell death. researchgate.net Flow cytometry analysis of cells treated with these analogues consistently shows a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.govnih.gov This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins, such as the downregulation of cyclin B1. nih.gov

Following prolonged G2/M arrest, cells treated with this compound analogues undergo apoptosis, or programmed cell death. nih.govnih.govnih.gov The induction of apoptosis is a key component of their anticancer activity. nih.gov This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the activation of a cascade of enzymes called caspases. nih.gov

The apoptotic pathways triggered by these compounds can be both intrinsic and extrinsic. The intrinsic, or mitochondrial, pathway is often initiated by the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This release is regulated by the Bcl-2 family of proteins. researchgate.net Once in the cytosol, cytochrome c contributes to the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. nih.govnih.gov The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of the initiator caspase-8. nih.govnih.gov Both initiator caspases, caspase-8 and caspase-9, can then activate the executioner caspase, caspase-3, which is responsible for cleaving a variety of cellular substrates, ultimately leading to the dismantling of the cell. nih.govnih.gov Studies have shown that treatment with analogues of this compound can lead to the activation of caspases-3, -8, and -9. nih.gov

| Mechanism | Key Proteins/Events | Outcome | References |

| Tubulin Polymerization Inhibition | Binding to colchicine site on β-tubulin | Disruption of microtubule dynamics | nih.gov, nih.gov, mdpi.com |

| Cell Cycle Arrest | Accumulation of cells in G2/M phase, Cyclin B1 downregulation | Mitotic arrest | nih.gov, nih.gov, mdpi.com, nih.gov |

| Apoptosis Induction | Cytochrome c release, Caspase-9 activation, Caspase-8 activation, Caspase-3 activation | Programmed cell death | nih.gov, nih.gov, nih.gov |

Enzymatic Inhibition Profiles

While the primary mechanism of action for this compound analogues is the inhibition of tubulin polymerization, some studies have explored their potential to inhibit other enzymes. For instance, some related stilbene and chalcone (B49325) derivatives have been investigated for their ability to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov However, the main focus of research for this compound and its close analogues remains their potent activity as microtubule-destabilizing agents. There is also research into related compounds, such as 2-(3-R-1H-1,2,4-triazol-5-yl)anilines, as potential tyrosine kinase inhibitors. dnu.dp.ua Additionally, certain derivatives of pterostilbene, a related stilbenoid, have been identified as inhibitors of the NLRP3 inflammasome. researchgate.net

Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin system, which includes thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial component of the cellular antioxidant defense system. TrxR is a selenoprotein that is often overexpressed in cancer cells, making it an attractive target for anticancer drug development. Inhibition of TrxR can lead to an increase in intracellular oxidative stress, ultimately triggering cell death. nih.gov

A wide range of electrophilic compounds have been identified as inhibitors of TrxR1, the cytosolic isoform of the enzyme. nih.gov These inhibitors often work by irreversibly modifying the accessible selenocysteine (B57510) residue in the enzyme's active site. nih.gov While direct evidence for the inhibition of TrxR by this compound is not yet available, the electrophilic nature of the α,β-unsaturated ketone in its core structure suggests a potential for such activity. Natural compounds, including some with structural similarities to stilbenes, have been investigated as TrxR inhibitors. researchgate.net

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. mdpi.com Several studies have demonstrated that compounds structurally related to this compound possess AChE inhibitory activity.

For instance, a series of 1,2,3-triazolo(thieno)stilbenes and their corresponding photoproducts, naphtho- and thienobenzo-triazoles, have been evaluated as AChE inhibitors. mdpi.com Notably, a derivative with a methoxy substituent showed improved activity toward AChE. mdpi.com Furthermore, chalcone derivatives, which share the α,β-unsaturated carbonyl system with stilbenes, have also been identified as cholinesterase inhibitors. mdpi.com The inhibitory potential of these chalcones was found to be dependent on the substitution patterns on their aromatic rings, with some analogues exhibiting low micromolar activity against AChE. mdpi.com

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Chalcone Analogues

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| Chalcone | 1.74 | 1.43 |

| Chalcone epoxide | 1.91 | 1.11 |

| Rivastigmine (Control) | 0.06 | 0.01 |

Data sourced from Stellenboom et al. as cited in a 2022 review. mdpi.com

Casein Kinase 2 (CK2) and NAD(P)H Dehydrogenase, Quinone 2 (NQO2) Interactions

Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is a serine/threonine protein kinase that is involved in a multitude of cellular processes, including cell growth, proliferation, and survival. nih.govnih.gov Its upregulation is implicated in various diseases, most notably cancer, making it a significant therapeutic target. nih.govnih.gov Several classes of compounds, including flavonoids and pyrazolotriazines, have been identified as CK2 inhibitors. nih.gov

Resveratrol (B1683913), a well-known stilbene, has been shown to inhibit CK2 activity. While direct studies on this compound are pending, the structural similarity to resveratrol suggests it may also interact with CK2. The inhibitor CX-4945 (Silmitasertib), a potent and specific ATP-competitive inhibitor of CK2, has demonstrated anti-proliferative effects in various cancer models by suppressing CK2-mediated signaling pathways. nih.gov

NAD(P)H Dehydrogenase, Quinone 2 (NQO2) Interactions

NAD(P)H Dehydrogenase, Quinone 2 (NQO2) is a flavoenzyme that catalyzes the two-electron reduction of quinones. mdpi.com Its physiological role is complex, with evidence suggesting both detoxifying and toxifying functions depending on the substrate and cellular context. mdpi.com NQO2 has been shown to interact with the 20S proteasome to stabilize the transcription factor C/EBPα, a key regulator of myeloid differentiation. nih.govresearchgate.net This interaction can protect against radiation-induced myeloproliferative disease. nih.govresearchgate.net

While direct interaction of this compound with NQO2 has not been reported, the enzyme's ability to bind various phytochemicals and its potential role in generating reactive oxygen species through futile cycling of certain substrates suggest it could be a target for stilbene derivatives. mdpi.com

Modulation of Cellular Oxidative Stress

Induction of Intracellular Reactive Oxygen Species (ROS) Accumulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular biology. At low levels, they function as signaling molecules, but at high concentrations, they can cause oxidative damage to cellular components, leading to cell death. nih.gov Many anticancer agents exert their effects by inducing the production of ROS in cancer cells.

While some stilbene analogues have been reported to possess antioxidant properties and can reduce ROS levels, others, particularly those with anticancer activity, are thought to act through the induction of ROS. nih.govnih.gov For example, the anticancer activity of certain 1,2,4-triazine (B1199460) derivatives has been linked to the induction of apoptosis mediated by pH and reactive oxygen species. nih.gov The trimethoxyphenyl moiety is a common feature in many biologically active compounds, and its influence on ROS production is an area of active investigation. nih.govmdpi.com The anticancer activity of this compound and its analogues may, in part, be mediated by their ability to modulate intracellular ROS levels, a mechanism that warrants further detailed study. nih.gov

Emerging Research Directions and Future Perspectives in E 4 3,4,5 Trimethoxystyryl Aniline Chemistry

Development of Multi-Target Directed Ligands for Complex Biological Pathways

The traditional "one-target, one-drug" approach is often insufficient for treating complex diseases like cancer and neurodegenerative disorders, which involve multiple pathological pathways. This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to interact with several biological targets simultaneously. nih.gov The (E)-4-(3,4,5-Trimethoxystyryl)aniline scaffold is well-suited for the development of MTDLs due to its synthetic tractability and the ability to incorporate various pharmacophoric motifs.

Researchers are actively exploring the design of MTDLs based on this scaffold to concurrently modulate different signaling pathways. For instance, combining the core structure with moieties known to inhibit enzymes like acetylcholinesterase or to have antioxidant properties could yield potent agents for Alzheimer's disease. nih.govresearchgate.net The goal is to create synergistic effects that lead to enhanced therapeutic outcomes compared to single-target agents or combination therapies.

Strategies for Circumventing Cellular Drug Resistance Mechanisms (e.g., P-glycoprotein Overexpression)

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov P-gp, a member of the ATP-binding cassette (ABC) transporter family, actively pumps a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and cytotoxic effects. nih.govnih.gov

Derivatives of this compound are being investigated for their potential to overcome P-gp-mediated MDR. The strategies being employed include:

Developing compounds that are not substrates for P-gp: By modifying the chemical structure, it is possible to design analogues that are not recognized by the P-gp transporter.

Inhibiting P-gp function: Some derivatives may act as competitive or non-competitive inhibitors of P-gp, thereby restoring the efficacy of co-administered chemotherapeutic agents. nih.gov

Downregulating P-gp expression: Research is also focused on compounds that can interfere with the signaling pathways that lead to the overexpression of P-gp on the cell membrane. nih.gov

Rational Design of Novel Analogues through Computational-Guided Synthesis

Computational methods are playing an increasingly vital role in the rational design of new drug candidates. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are being used to predict the binding affinity and interaction of this compound analogues with their biological targets.

These computational tools allow for the virtual screening of large libraries of compounds and provide insights into the structural modifications that are likely to enhance biological activity. For example, docking simulations can help in designing analogues that fit optimally into the binding site of a target protein, such as the colchicine-binding site of tubulin. nih.gov This computational-guided approach accelerates the drug discovery process and reduces the reliance on traditional trial-and-error synthesis.

Exploration of Novel Biological Targets and Signaling Pathways

While the primary focus of research on this compound and its derivatives has been on their tubulin polymerization inhibitory activity, there is a growing interest in exploring other potential biological targets and signaling pathways. The diverse pharmacological activities reported for related compounds suggest that this scaffold may interact with a variety of cellular components.

Future research will likely involve target identification studies using techniques such as affinity chromatography, proteomics, and genetic screening to uncover new mechanisms of action. This could lead to the repositioning of these compounds for new therapeutic applications beyond their current scope. For instance, investigations into their effects on pathways involved in angiogenesis, apoptosis, and inflammation could reveal novel anticancer strategies. nih.gov

Integration of Advanced Experimental and Computational Approaches for Comprehensive Understanding

A holistic understanding of the structure-activity relationships and mechanisms of action of this compound derivatives requires the integration of both advanced experimental and computational techniques. This synergistic approach allows for a more comprehensive evaluation of drug candidates.

Experimental methods such as X-ray crystallography and NMR spectroscopy can provide detailed structural information about the binding of these compounds to their targets. nih.gov This information can then be used to refine and validate computational models. Conversely, computational predictions can guide the design of more focused and informative biological experiments. This iterative cycle of computational design, chemical synthesis, and biological evaluation is crucial for the efficient development of novel therapeutics based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for (E)-4-(3,4,5-Trimethoxystyryl)aniline?

The compound is synthesized via a Heck coupling reaction between 3,4,5-trimethoxystyrene and 4-nitroaniline, followed by reduction of the nitro group to an amine. A validated protocol involves zinc powder in acetic acid under reflux, with subsequent purification via column chromatography (Hexane-EtOAc gradients) to isolate the (E)-isomer . Key steps include stereochemical control during coupling and rigorous purification to eliminate (Z)-isomer contamination.

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : H and C NMR confirm the presence of methoxy groups (δ ~3.8 ppm) and styryl protons (δ ~6.5–7.5 ppm). The trans-configuration is confirmed by coupling constants ( ~16 Hz).

- IR : Stretching vibrations for NH (~3400 cm) and C=C (~1600 cm) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 329.16) .

Q. What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the amine group. Purity ≥98% (HPLC) is advised to minimize decomposition byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve (E)-isomer yield and purity?

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)/PPh) enhance coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of trimethoxystyrene.

- Temperature Control : Maintaining 80–100°C during coupling minimizes side reactions. Post-synthesis, recrystallization in ethanol/water (7:3) enhances stereochemical purity .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model HOMO-LUMO gaps, highlighting electron-donating effects of methoxy groups. Molecular dynamics (MD) simulations assess solvation effects in biological membranes, critical for drug design applications .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Polymorphism : Multiple crystal forms may emerge due to flexible styryl linkage. Slow evaporation from DCM/hexane at 4°C promotes single-crystal growth.

- Data Interpretation : Overlapping electron density in the styryl region requires refinement using SHELXL or similar software .

Q. How do substituents on the aniline ring influence biological activity?

Structure-Activity Relationship (SAR) studies compare derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. In vitro assays (e.g., kinase inhibition) quantify activity, with IC values correlated to Hammett σ constants .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields?

Variability often stems from nitro reduction efficiency. Zinc powder in acetic acid achieves >90% conversion , while catalytic hydrogenation (H, Pd/C) may underperform due to steric hindrance. Cross-validate yields via HPLC and adjust reductant stoichiometry.

Q. Notes

- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods .

- For structural data, rely on crystallographic databases (e.g., CCDC) or NIST-standardized spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.